molecular formula C11H26Cl2N2O2 B1448104 (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride CAS No. 42037-20-7

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride

Cat. No.: B1448104
CAS No.: 42037-20-7
M. Wt: 289.24 g/mol
InChI Key: ICOUKFUHEZHVRQ-XRIOVQLTSA-N
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Description

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes two dimethylamino groups attached to a hexanoate backbone. The presence of these functional groups imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine. The process begins with the esterification of hexanoic acid to form methyl hexanoate. This intermediate is then subjected to a nucleophilic substitution reaction with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(dimethylaminomethyl)-cyclohexanone dihydrochloride
  • 2,6-Bis(4-methoxybenzoyl)-diaminopyridine
  • 2,6-Bis(arylidene)cyclohexanones

Uniqueness

(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two dimethylamino groups enhances its reactivity and interaction with biological molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl (2S)-2,6-bis(dimethylamino)hexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2.2ClH/c1-12(2)9-7-6-8-10(13(3)4)11(14)15-5;;/h10H,6-9H2,1-5H3;2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUKFUHEZHVRQ-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)OC)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)OC)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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